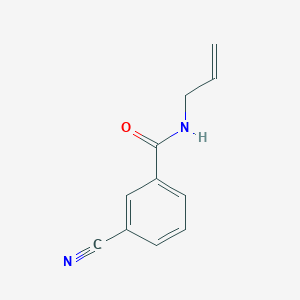

3-cyano-N-(prop-2-en-1-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-2-6-13-11(14)10-5-3-4-9(7-10)8-12/h2-5,7H,1,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXAULPDTNEWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyano N Prop 2 En 1 Yl Benzamide and Its Analogues

Established and Novel Approaches to N-Allylbenzamide Frameworks

The construction of N-allylbenzamide frameworks can be achieved through a variety of established and innovative synthetic methods. These approaches range from traditional amide bond forming reactions to more advanced strategies that modify existing molecular structures.

Conventional Amide Coupling Reactions

The most common method for forming an amide bond is through the condensation of a carboxylic acid and an amine. hepatochem.com This process, however, often requires the activation of the carboxylic acid to enhance its reactivity towards the amine. hepatochem.com

Acyl Chloride Method: A prevalent strategy involves the conversion of the carboxylic acid to a more electrophilic acyl chloride. This is often achieved by reacting the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. fishersci.co.uk This reaction, often referred to as the Schotten-Baumann reaction, typically proceeds at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.co.uk

Coupling Reagents: A wide array of coupling reagents has been developed to facilitate amide bond formation directly from carboxylic acids and amines without the need to isolate an acyl chloride intermediate. researchgate.net These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine. Common classes of coupling reagents include:

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. hepatochem.comnih.gov They react with carboxylic acids to form a reactive O-acylisourea intermediate. fishersci.co.uk Additives like 1-hydroxybenzotriazole (HOBt) can be used to improve reaction efficiency and suppress side reactions. nih.gov

Phosphonium and Aminium Reagents: These reagents, such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are known for their high efficiency, though their cost can be a consideration for large-scale synthesis. ucl.ac.uk

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Broadly applicable, often used with additives like HOBt. hepatochem.comnih.gov |

| Phosphonium | BOP, PyBOP | High efficiency, can minimize racemization. hepatochem.com |

| Aminium/Uronium | HATU, HBTU | Very effective, often used in peptide synthesis. ucl.ac.uk |

Advanced Functionalization Strategies of Existing Substrates

Beyond the direct formation of the amide bond, N-allylbenzamide frameworks can be synthesized or modified through advanced functionalization strategies. These methods often involve the manipulation of C-H bonds or other reactive sites within a pre-existing molecule.

C-H Bond Functionalization: Copper-catalyzed C-H bond functionalization has emerged as a powerful tool in organic synthesis. researchgate.net This approach allows for the direct modification of C-H bonds, which are ubiquitous in organic molecules. For instance, copper-catalyzed oxidative couplings of N-allylbenzamides have been developed to form new C-N and C-O bonds through C-H functionalization. nih.govresearchgate.net This strategy offers a way to introduce new functional groups and build molecular complexity from readily available starting materials. nih.gov

Isomerization of N-Allyl Amides: The double bond within the N-allyl group can be isomerized to form enamides. researchgate.net This transformation can be catalyzed by transition metals, such as ruthenium. nih.govacs.org The resulting enamides are valuable synthetic intermediates and can exhibit specific geometric configurations (Z or E isomers). researchgate.netnih.gov

Radical-Initiated Reactions: Radical reactions provide another avenue for the functionalization of N-allylbenzamides. For example, a radical-initiated cascade addition and cyclization of N-allylbenzamides with simple ethers can be used to construct ether-substituted dihydroisoquinolinones. rsc.org Visible-light-induced radical cyclization of N-allylbenzamides has also been demonstrated for the synthesis of trifluoromethylated dihydroisoquinolinones. scispace.com

Targeted Synthesis of 3-cyano-N-(prop-2-en-1-yl)benzamide

The synthesis of the specific compound this compound involves the strategic incorporation of the cyano group into the benzamide (B126) structure.

Routes Incorporating the Cyano Moiety

A common and direct approach to synthesize this compound is through the reaction of 3-cyanobenzoyl chloride with allylamine (B125299). This method falls under the conventional amide coupling reactions discussed previously. The 3-cyanobenzoyl chloride can be prepared from 3-cyanobenzoic acid.

Another strategy involves the conversion of nitriles to amides. libretexts.org While the direct hydrolysis of nitriles typically yields unsubstituted amides, more complex transformations can be employed. libretexts.org For instance, the Ritter reaction allows for the synthesis of N-tert-butylalkanamides from an alcohol or alkene and a nitrile. libretexts.org Although not a direct route to the target compound, this illustrates the versatility of nitriles as precursors to amides.

The cyano group itself can be introduced into a molecule through various cyanation reactions. organic-chemistry.org For example, N-allenyl cyanamides have been synthesized through a one-pot deoxycyanamidation–isomerization approach. researchgate.net While these methods are not directly applied to the synthesis of this compound, they highlight the diverse chemical pathways available for incorporating the cyano functional group.

Stereoselective Synthesis of Related N-Allyl Amides

While the synthesis of this compound itself does not typically involve stereoselective steps, the broader field of N-allyl amide synthesis has seen significant advancements in controlling stereochemistry.

Enantioselective oxidative cyclization of N-allyl amides can be achieved using chiral catalysts. chemrxiv.org For example, a chiral triazole-substituted iodoarene catalyst has been used for the synthesis of highly enantioenriched oxazolines and oxazines from N-allyl carboxamides. chemrxiv.org This method allows for the construction of quaternary stereocenters with high efficiency. chemrxiv.org

The isomerization of N-allyl amides to enamides can also be performed stereoselectively. researchgate.netnih.gov Ruthenium-catalyzed isomerization has been shown to produce geometrically defined di-, tri-, and tetrasubstituted enamides with excellent geometric selectivity. nih.govacs.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org In the context of amide synthesis, this often involves minimizing waste, using less hazardous reagents, and improving energy efficiency. ucl.ac.uk

Catalytic Amide Bond Formation: A key goal in green amide synthesis is the development of catalytic methods that avoid the use of stoichiometric activating reagents, which generate significant waste. ucl.ac.uk While the uptake of these catalytic methodologies has been slow, research in this area is ongoing. ucl.ac.uk

Solvent-Free and Alternative Solvents: Conducting reactions without a solvent or in environmentally benign solvents is a core principle of green chemistry. researchgate.net Microwave-assisted, solvent-free synthesis of amides has been reported, offering a rapid and efficient method with reduced waste. nih.gov The use of water as a solvent is also highly desirable. rsc.org For example, an iron(III) sulfate catalyzed rearrangement of 2-alkyl-3-aryloxaziridines to N-alkylbenzamides has been demonstrated in water. rsc.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. rsc.org The use of hydrolases in low-water systems can drive the equilibrium towards amide bond formation. rsc.org Additionally, ATP-dependent enzymes, coupled with ATP recycling systems, show promise for biocatalytic amide synthesis in aqueous media. rsc.org

| Approach | Description | Example |

|---|---|---|

| Catalytic Methods | Utilizing catalysts to avoid stoichiometric activating reagents and reduce waste. ucl.ac.uk | Boric acid as a catalyst for amide synthesis from carboxylic acid and urea. researchgate.net |

| Solvent-Free Conditions | Performing reactions without a solvent to minimize waste and simplify purification. researchgate.net | Microwave-assisted direct synthesis of amides from carboxylic acids and amines. nih.gov |

| Alternative Solvents | Using environmentally benign solvents like water or ionic liquids. acs.orgrsc.org | Iron(III) sulfate catalyzed synthesis of N-alkylbenzamides in water. rsc.org |

| Biocatalysis | Employing enzymes for highly selective and sustainable amide bond formation. rsc.org | Hydrolase-catalyzed reactions in low-water systems. rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Mechanistic Insights

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-cyano-N-(prop-2-en-1-yl)benzamide, including its constitution and stereochemistry. It also provides profound insights into dynamic molecular processes.

Dynamic NMR Studies of Restricted Rotation and Isomerism

The amide linkage is known to exhibit significant double-bond character due to resonance, which delocalizes the nitrogen lone pair with the carbonyl π-system. This phenomenon results in a substantial energy barrier to rotation around the carbon-nitrogen (C-N) bond. nanalysis.comnih.gov Consequently, at room temperature on the NMR timescale, rotation can be slow enough to allow for the observation of distinct conformers or isomers.

In N-substituted amides like this compound, this restricted rotation can lead to the existence of syn- and anti-conformers relative to the carbonyl group. This would manifest in the ¹H NMR spectrum as separate sets of signals for the N-allyl protons. nih.gov Dynamic NMR (DNMR) experiments, which involve recording spectra at variable temperatures, can be used to study this process. As the temperature is increased, the rate of rotation around the C-N bond increases. Eventually, a temperature is reached where the interchange between conformers becomes rapid on the NMR timescale, causing the separate signals to broaden and coalesce into a single, time-averaged signal. nanalysis.com By analyzing the lineshape changes as a function of temperature, the energy barrier (ΔG‡) for this rotational process can be calculated, providing quantitative data on the conformational stability. Studies on similar N-substituted benzamides have confirmed that hindered rotation around the C(O)–N bond leads to the observation of non-equivalent protons. mdpi.com

2D NMR Techniques for Complex Structural and Stereochemical Assignments

While 1D NMR provides essential information, complex molecules often require two-dimensional (2D) NMR techniques for complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. youtube.com For this compound, a combination of COSY, HSQC, and HMBC experiments would be employed. sdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. youtube.com For the target molecule, COSY would reveal correlations within the allyl group spin system: between the N-CH₂ protons and the vinylic -CH= proton, and between the -CH= proton and the terminal =CH₂ protons. It would also show correlations between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). columbia.edu It is highly sensitive and allows for the definitive assignment of each carbon atom that bears protons. columbia.edu For example, the signals for the N-CH₂, the two vinylic carbons with attached protons, and the aromatic C-H carbons would be clearly identified.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for assembling the molecular fragments by showing correlations between protons and carbons over two or three bonds (²J_CH_ and ³J_CH_). columbia.edu Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the N-CH₂ protons to the amide carbonyl carbon (C=O) and the vinylic carbon (-CH=).

Correlations from the aromatic protons to the carbonyl carbon and the cyano carbon (C≡N), confirming their positions on the ring.

Correlations from the amide N-H proton to the adjacent N-CH₂ carbons and the carbonyl carbon.

The combination of these techniques allows for a complete and confident assignment of the molecule's complex structure, as detailed in the hypothetical data table below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| Carbonyl (C=O) | - | ~166 | Aromatic H, N-H, N-CH₂ |

| Cyano (C≡N) | - | ~118 | Aromatic H |

| Aromatic C-CN | - | ~112 | Aromatic H |

| Aromatic CH | ~7.7-8.2 | ~129-135 | Carbonyl C, Cyano C, other Aromatic C |

| N-H | ~6.5 (broad) | - | Carbonyl C, N-CH₂ |

| N-CH₂ | ~4.1 | ~43 | Carbonyl C, Vinylic C (-CH=) |

| Vinylic -CH= | ~5.9 | ~134 | N-CH₂, Vinylic C (=CH₂) |

| Vinylic =CH₂ | ~5.2 | ~117 | N-CH₂, Vinylic C (-CH=) |

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the protonated molecule, [M+H]⁺), which is then fragmented through collision-induced dissociation (CID) to produce a spectrum of product ions. nationalmaglab.org The analysis of these fragments provides detailed structural information. ucdavis.edu

For this compound, the fragmentation pattern is expected to be dominated by cleavages characteristic of N-substituted amides. libretexts.org Studies on similar α,β-unsaturated amides show that the most common fragmentation pathway is the cleavage of the amide N-CO bond. rsc.org This cleavage is favored because it results in the formation of a stable, resonance-stabilized aryl acylium cation.

A plausible fragmentation pathway would be:

The protonated molecule ([M+H]⁺, m/z 187.08) undergoes cleavage of the N-C(O) bond.

This results in the loss of a neutral allylamine (B125299) molecule (CH₂=CHCH₂NH₂) and the formation of the 3-cyanobenzoyl cation (m/z 130.03). This is often the base peak.

The 3-cyanobenzoyl cation can further fragment by losing a neutral carbon monoxide (CO) molecule to yield the 3-cyanophenyl cation (m/z 102.03).

| Proposed Fragment | Formula | Calculated m/z | Origin |

| Protonated Molecule | [C₁₁H₁₁N₂O]⁺ | 187.0866 | [M+H]⁺ |

| 3-Cyanobenzoyl cation | [C₈H₄NO]⁺ | 130.0344 | [M+H - C₃H₅N]⁺ |

| 3-Cyanophenyl cation | [C₇H₄N]⁺ | 102.0344 | [C₈H₄NO - CO]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental composition from its exact mass, which serves as a powerful confirmation of its identity. For this compound (C₁₁H₁₀N₂O), the theoretical monoisotopic mass is 186.07932 Da. An HRMS experiment should yield a measured mass that matches this theoretical value within a very small error margin (e.g., < 5 ppm), thus confirming the molecular formula. The technique can also identify various adducts formed in the ion source.

| Adduct | Formula | Theoretical m/z |

| [M+H]⁺ | [C₁₁H₁₁N₂O]⁺ | 187.08660 |

| [M+Na]⁺ | [C₁₁H₁₀N₂ONa]⁺ | 209.06854 |

| [M+K]⁺ | [C₁₁H₁₀N₂OK]⁺ | 225.04248 |

| [M+NH₄]⁺ | [C₁₁H₁₄N₃O]⁺ | 204.11314 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. esisresearch.org In the solid state, these spectra are also highly sensitive to intermolecular interactions, particularly hydrogen bonding.

For this compound, the key functional groups each have distinct vibrational frequencies:

Nitrile (C≡N): A sharp, strong absorption around 2230-2220 cm⁻¹.

Amide Group: This group gives rise to several characteristic bands. The C=O stretch (Amide I band) is a very strong absorption typically found around 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band), which is coupled with C-N stretching, appears around 1570-1530 cm⁻¹. The N-H stretching vibration is observed as a sharp band near 3350-3310 cm⁻¹.

Allyl Group: The C=C stretch appears around 1645 cm⁻¹. The vinylic =C-H stretching vibrations are found above 3000 cm⁻¹, while the out-of-plane bending modes are typically below 1000 cm⁻¹.

Aromatic Ring: Aromatic C-H stretches appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

In the solid state, benzamide (B126) derivatives commonly form intermolecular hydrogen bonds of the type N-H···O=C between the amide groups of adjacent molecules. mdpi.comresearchgate.netmdpi.com This interaction causes a noticeable shift in the vibrational frequencies of the involved groups. Specifically, the N-H and C=O stretching frequencies are shifted to lower wavenumbers (a red-shift) compared to their values in a dilute solution where such interactions are minimized. esisresearch.org The presence and strength of these hydrogen bonds can therefore be effectively studied by comparing the solid-state IR or Raman spectrum with that of the compound in a non-polar solvent.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | ~3320 | Medium |

| C-H (Aromatic) | Stretch | ~3100-3000 | Medium |

| C-H (Vinylic) | Stretch | ~3080 | Medium |

| C≡N (Nitrile) | Stretch | ~2225 | Strong, Sharp |

| C=O (Amide I) | Stretch | ~1650 | Very Strong |

| C=C (Allyl) | Stretch | ~1645 | Medium |

| C=C (Aromatic) | Stretch | ~1600, 1480 | Medium-Strong |

| N-H (Amide II) | Bend | ~1540 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for this compound was found in the public domain. Detailed research findings, including unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions, are therefore not available for this specific compound.

To provide context on what such an analysis would entail, the study of a related compound, N-(5-cyanononan-5-yl)benzamide, revealed an orthorhombic crystal system with the space group Pbca. nih.gov Its solid-state structure was characterized by intermolecular N—H⋯O hydrogen bonds, which formed chains of molecules. nih.gov The dihedral angle between the phenyl group and the amide group was determined to be 19.504 (4)°. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Conformational Analysis and Energetic Profiles of Key Intermediates

The presence of the N-allyl group introduces conformational flexibility in 3-cyano-N-(prop-2-en-1-yl)benzamide, primarily around the N-C(O) amide bond and the C-N bond of the allyl group. Conformational analysis, often performed using DFT, is crucial for identifying the most stable conformers and understanding their relative energies. The rotation around the amide bond can lead to cis and trans isomers, with the trans conformation generally being more stable in secondary amides due to reduced steric hindrance.

Computational studies on N-aryl amides have demonstrated that the conformational preference is a delicate balance of steric and electronic effects. nih.gov For this compound, DFT calculations could map the potential energy surface as a function of the key dihedral angles, revealing the energy barriers between different conformers. This information is vital for understanding the molecule's behavior in solution and its ability to interact with other molecules or biological targets. The energetic profiles of any reaction intermediates that might be formed, for example, during addition reactions to the allyl group, can also be determined, providing insight into reaction mechanisms.

Transition State Elucidation and Reaction Pathway Mapping

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by locating and characterizing transition state (TS) structures. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. For this compound, several reactions could be envisaged, such as hydrolysis of the amide bond, addition reactions at the allyl double bond, or reactions involving the cyano group.

Theoretical studies on the hydrolysis of benzamides have successfully used DFT to map the reaction pathway, identifying key intermediates and transition states for both acid and base-catalyzed mechanisms. cdnsciencepub.com Similarly, DFT calculations have been employed to study the transition states in transamidation reactions of related thioamides. nih.gov By applying these methodologies to this compound, one could predict the most favorable reaction pathways, calculate activation energies, and gain a detailed understanding of the factors controlling its reactivity. This predictive capability is invaluable for designing new synthetic routes or understanding its stability under various conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations would be particularly useful for understanding its behavior in different solvents. The interactions between the solute and solvent molecules can significantly affect its conformation and reactivity. MD simulations can provide detailed information about the solvation shell, including the preferred orientation of solvent molecules around the solute and the strength of these interactions. bohrium.com This is crucial for accurately modeling reactions in solution and for understanding properties like solubility. Furthermore, MD simulations can explore the conformational landscape of the molecule, revealing the accessibility of different conformers and the dynamics of transitions between them.

Theoretical Spectroscopic Data Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computed structures and electronic properties.

Quantum Chemical Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated.

Comparison of the calculated chemical shifts with experimental data serves as a stringent test of the accuracy of the computed molecular structure. Discrepancies between theoretical and experimental values can point to specific structural features or conformational equilibria that were not initially considered. Similarly, spin-spin coupling constants can also be calculated, providing further detailed information for structural assignment.

Prediction of Vibrational Frequencies and Electronic Transitions (UV-Vis)

Theoretical calculations can also predict the vibrational (infrared) and electronic (UV-Vis) spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding infrared intensities can be obtained. ornl.gov These can be compared with an experimental IR spectrum to identify characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretch of the amide, the C≡N stretch of the cyano group, and the C=C stretch of the allyl group.

Derivatization and Structure Reactivity Relationship Srr Studies

Systematic Modification of the Benzamide (B126) Core

The benzamide portion of the molecule, featuring a benzene (B151609) ring and an amide linkage, offers significant opportunities for modification. The electronic properties of the aromatic ring can be finely tuned by introducing various substituents, which in turn governs the reactivity of the entire molecule in different chemical transformations.

The nature of substituents on the aromatic ring of N-allylbenzamides profoundly impacts their reactivity, particularly in cyclization reactions. The electronic properties—whether a group is electron-donating (EDG) or electron-withdrawing (EWG)—can alter the electron density of the amide and the aromatic ring, influencing the feasibility and outcome of subsequent reactions.

For instance, in visible-light-induced radical cyclization reactions with sodium trifluoromethanesulfinate (CF3SO2Na) to form trifluoromethylated dihydroisoquinolinones, the electronic nature of the substituent on the benzamide ring plays a significant role in the reaction efficiency. rsc.org A study demonstrated that N-allylbenzamides with electron-donating groups, such as methoxy (B1213986) (–OCH3), tend to provide higher yields compared to those with strong electron-withdrawing groups like nitro (–NO2). rsc.org The parent N-allylbenzamide itself gives a good yield, indicating the viability of the reaction, but modulation by substituents can enhance performance. The presence of the cyano (–CN) group, as in the title compound, acts as an electron-withdrawing group, which can influence the stability of radical intermediates.

The following table summarizes the effect of various substituents on the benzamide ring on the yield of trifluoromethylated dihydroisoquinolinones in a photocatalyzed radical cyclization. rsc.org

Furthermore, substituent effects can dictate the entire reaction pathway. In photoinduced reactions with N-sulfonylaminopyridinium salts, the substitution pattern on the allyl group of N-allylbenzamides controls the regioselectivity, leading to different classes of products. While simple N-allylbenzamides undergo sulfonaminoarylation to produce benzosultams, the introduction of a phenyl group at the 2-position of the allyl moiety switches the pathway to a sulfonaminooxylation, yielding sulfonamidylated oxazoline (B21484) derivatives. acs.orgnih.gov This demonstrates a powerful strategy where modifying a remote part of the molecule can completely redirect the reaction's course. acs.org

Diversification at the Allyl Moiety

The allyl group (prop-2-en-1-yl) is a versatile functional handle ripe for derivatization. Its double bond is a key site for a variety of addition and cyclization reactions. Modifications at this position can introduce new functional groups and, critically, new stereocenters, the control of which is paramount in modern synthetic chemistry.

Achieving stereochemical control during the functionalization of the allyl group is a significant objective. Enantioselective reactions allow for the synthesis of chiral molecules, which is of high importance in fields like medicinal chemistry and materials science.

A notable example is the enantioselective oxidative cyclization of N-allyl benzamides, which can be achieved using a chiral iodoarene catalyst. This method facilitates the synthesis of highly enantioenriched oxazolines and oxazines. acs.orglookchem.com The reaction proceeds with high yields and excellent enantioselectivities, demonstrating that the chiral environment created by the catalyst can effectively control the stereochemical outcome of the cyclization at the allyl moiety. lookchem.com In these reactions, the N-allyl benzamide is converted into a chiral 5-substituted oxazoline. The absolute configuration of the newly formed stereocenter is dictated by the chirality of the catalyst used. lookchem.com

The scope of this stereoselective transformation is broad, tolerating various substituents on the benzamide ring. Both electron-donating and electron-withdrawing groups are well-tolerated, leading to the desired chiral oxazolines with high yields and enantiomeric excesses (ee). chemrxiv.org

The table below illustrates the results of an enantioselective oxidative cyclization of various N-allyl benzamides, showcasing the influence of the aromatic substituent on the stereochemical outcome. chemrxiv.org

Elucidating SRR in Cyclization and Functionalization Pathways

The study of Structure-Reactivity Relationships (SRR) connects the dots between the systematic modifications of the 3-cyano-N-(prop-2-en-1-yl)benzamide structure and the observed chemical outcomes. By analyzing the data from derivatization studies, clear trends emerge that help in rationalizing reaction mechanisms and predicting the behavior of new derivatives.

In radical cyclization pathways, the electronic nature of the aromatic substituent is a key determinant of reactivity. As seen in the formation of trifluoromethylated dihydroisoquinolinones, electron-donating groups on the benzamide ring generally lead to higher product yields. rsc.org This suggests that the stability of the key radical intermediates formed during the cyclization is enhanced by electron-donating effects, thereby facilitating the reaction. Conversely, strong electron-withdrawing groups may destabilize these intermediates, leading to lower yields. rsc.org

Furthermore, the structure of the allyl moiety itself is a powerful control element for regioselectivity. The stark difference in reaction pathways between an unsubstituted N-allylbenzamide and an N-(2-phenylallyl)benzamide in reactions with N-sulfonylaminopyridinium salts highlights a critical SRR principle: a seemingly minor structural change can create a significant bias for one reaction pathway over another, leading to completely different product scaffolds. acs.org This switch is likely due to the electronic and steric influence of the phenyl substituent on the stability and subsequent reaction of the radical intermediates formed on the allyl chain. acs.orgnih.gov

Emerging Research Directions and Future Challenges

Development of Novel Catalytic Systems for Specific Transformations

The functional groups present in 3-cyano-N-(prop-2-en-1-yl)benzamide make it an ideal candidate for a range of catalytic transformations. The development of novel and highly specific catalytic systems is a primary focus of current research, aiming to unlock the full synthetic potential of this molecule.

Transition metal catalysis, particularly with rhodium, palladium, and copper, has shown significant promise in the functionalization of benzamides and related compounds. researchgate.netsigmaaldrich.comnih.govnih.gov For instance, rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the ortho-functionalization of benzamides, a transformation that could be applied to the aromatic ring of this compound. researchgate.netnih.gov Such reactions could introduce new substituents, paving the way for the synthesis of a diverse library of derivatives with potentially valuable biological or material properties.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, also offer exciting possibilities. sigmaaldrich.comnih.gov The allyl group of the target molecule could participate in various palladium-catalyzed transformations, such as allylic substitution reactions, allowing for the introduction of a wide array of nucleophiles. Furthermore, the cyano group could potentially be transformed or utilized in coupling reactions under specific palladium catalysis.

Copper-catalyzed reactions are another area of active investigation. nih.govnie.edu.sgresearchgate.net Copper catalysts have been employed for N-arylation of amides and for cyanation reactions. While the N-allyl group is already in place, the development of copper catalysts for specific transformations of the cyano group or for intramolecular cyclization reactions involving the allyl moiety represents a compelling research avenue. The table below summarizes potential catalytic transformations for this compound based on established reactivity of related compounds.

| Catalyst Type | Potential Transformation on this compound | Potential Products |

| Rhodium(III) | Ortho C-H functionalization of the benzoyl ring | Substituted benzamide (B126) derivatives |

| Palladium(0/II) | Allylic substitution | Functionalized allyl side chain |

| Palladium(0/II) | Cross-coupling involving the cyano group | Biaryl or heterocyclic derivatives |

| Copper(I/II) | Intramolecular cyclization | Heterocyclic compounds |

| Copper(I/II) | Transformation of the cyano group | Amidine or tetrazole derivatives |

Integration with Flow Chemistry and Automated Synthesis for Scalability

The translation of promising laboratory-scale syntheses to industrial production is a significant challenge in chemical manufacturing. Flow chemistry and automated synthesis platforms are emerging as key enabling technologies to address this scalability issue, and their application to the synthesis of this compound and its derivatives is a critical area of future research. nih.govchemrxiv.orgscilit.com

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purities. scilit.com The synthesis of benzamides has been successfully demonstrated in flow reactors, suggesting that the production of this compound could be significantly optimized using this technology. researchgate.net Furthermore, the integration of in-line purification and analysis techniques within a flow setup can lead to a fully automated and highly efficient manufacturing process.

Automated synthesis platforms, often coupled with robotic systems, enable the rapid synthesis and screening of large libraries of compounds. researchgate.netnih.govchemrxiv.org By systematically varying the starting materials and reaction conditions, these platforms can be used to quickly identify optimal synthetic routes and to generate a diverse range of derivatives of this compound for further investigation. This high-throughput approach is particularly valuable for drug discovery and materials science research, where the screening of a large number of compounds is often necessary. The table below outlines the potential benefits of integrating these modern synthesis techniques.

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | Scalable synthesis of the core molecule and its derivatives. | Improved safety, better process control, higher yields, potential for automation. |

| Automated Synthesis | High-throughput synthesis of compound libraries. | Rapid exploration of chemical space, efficient optimization of reaction conditions. |

| Integrated Systems | Combination of flow chemistry and automated synthesis. | Fully automated "synthesis-to-screening" workflows. |

Exploration of Material Science Applications and Advanced Polymer Precursors

The presence of a polymerizable allyl group makes this compound a highly attractive monomer for the development of advanced polymers and materials. nih.govnih.gov The unique combination of the rigid benzamide core and the reactive cyano and allyl functionalities suggests that polymers derived from this monomer could exhibit a range of interesting and potentially useful properties.

The polymerization of allyl compounds can proceed through various mechanisms, including free-radical and coordination-insertion polymerization. nih.govnih.gov Research into the polymerization behavior of this compound will be crucial to understanding how to control the molecular weight, architecture, and properties of the resulting polymers. The cyano group, with its strong dipole moment, can impart specific properties to the polymer, such as increased polarity, enhanced thermal stability, and specific interactions with other materials.

Furthermore, the benzamide unit can introduce rigidity and potential for hydrogen bonding, which could lead to polymers with high glass transition temperatures and good mechanical properties. The resulting polymers could find applications in a variety of fields, including as specialty plastics, high-performance coatings, and advanced functional materials. The potential for post-polymerization modification of the cyano group further expands the possibilities for creating materials with tailored functionalities.

| Polymerization Method | Potential Polymer Properties | Potential Applications |

| Free-Radical Polymerization | Thermoplastics with high polarity. | Specialty films, coatings, and adhesives. |

| Coordination-Insertion Polymerization | Stereoregular polymers with controlled architecture. | High-performance engineering plastics, advanced composites. |

| Post-Polymerization Modification | Functionalized polymers with tailored properties. | Membranes, sensors, and biomedical materials. |

Advanced Mechanistic Investigations via In Situ Spectroscopy and Time-Resolved Techniques

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For this compound, advanced mechanistic investigations using in situ spectroscopy and time-resolved techniques are essential to unravel the intricate details of its formation and subsequent transformations. rsc.orgnih.govnih.govyoutube.com

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the real-time progress of chemical reactions. rsc.orgnih.govnih.govxjtu.edu.cn By observing the changes in the vibrational spectra of the reactants, intermediates, and products as the reaction proceeds, it is possible to gain valuable insights into the reaction kinetics and mechanism. For the synthesis of this compound, in situ FTIR could be used to monitor the consumption of the starting materials and the formation of the amide bond, providing crucial data for process optimization.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can provide information on the dynamics of short-lived intermediates, such as excited states and radicals, which may be involved in catalytic or photochemical reactions of this compound. These advanced techniques are particularly relevant for studying the mechanisms of the novel catalytic systems and potential photochemical transformations of the molecule. A detailed mechanistic understanding will not only facilitate the optimization of existing reactions but also guide the rational design of new and more efficient synthetic strategies.

| Spectroscopic Technique | Information Gained | Application to this compound |

| In Situ FTIR Spectroscopy | Real-time reaction progress, identification of intermediates, kinetic data. | Optimization of synthesis, understanding reaction pathways. |

| In Situ NMR Spectroscopy | Structural elucidation of intermediates, quantitative analysis of reaction components. | Detailed mechanistic studies of catalytic cycles. |

| Time-Resolved Spectroscopy | Detection and characterization of transient species (e.g., radicals, excited states). | Elucidation of photochemical and complex catalytic mechanisms. |

Q & A

Q. Example Reaction Conditions Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | 3-cyanobenzoic acid, SOCl₂, reflux, 4h | 85 | 90% |

| Coupling | Allylamine, DCM, 0°C → RT, 12h | 78 | 92% |

| Purification | Ethanol/water recrystallization | 70 | 98% |

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:

- X-ray Crystallography : Resolve bond lengths/angles using SHELXL for refinement. For example, the C≡N bond length is typically ~1.15 Å, consistent with cyano groups .

- NMR Spectroscopy :

- ¹H NMR : Allyl protons appear as doublets of doublets (δ 5.1–5.3 ppm, J = 10–17 Hz).

- ¹³C NMR : Carbonyl (C=O) at ~167 ppm; nitrile (C≡N) at ~115 ppm .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 201.1) confirms molecular weight.

Q. SAR Comparison Table :

| Derivative | Substituent | EC₅₀ (mGlu5) | Notes |

|---|---|---|---|

| Target Compound | Allyl | 250 nM | Moderate activity |

| CDPPB | Pyrazole | 35 nM | High potency |

| Cyclopropyl Analog | Cyclopropyl | 180 nM | Improved metabolic stability |

Advanced: How are crystallographic data contradictions resolved during refinement of this compound?

Answer:

- Disordered Atoms : Use SHELXL’s PART and AFIX commands to model allyl group disorder (e.g., two conformers at 50% occupancy) .

- Twinning : Apply TWIN/BASF instructions if data shows pseudo-merohedral twinning (R₁ drops from 0.12 → 0.06 post-correction).

- Validation : Check ADPs (anisotropic displacement parameters) with WinGX/ORTEP to flag outliers (>0.05 Ų deviations) .

Q. Refinement Metrics Example :

| Parameter | Pre-Twinning | Post-Twinning |

|---|---|---|

| R₁ (%) | 12.5 | 6.3 |

| wR₂ (%) | 18.7 | 9.8 |

| Flack x | 0.02 | 0.01 |

Advanced: What computational strategies predict the interaction of this compound with biological targets?

Answer:

- Docking Workflow :

- Protein Preparation : Use Schrödinger Maestro to protonate/optimize mGlu5 receptor (PDB: 6N51).

- Grid Generation : Define binding sites using Glide (grid box: 20 ų centered on allosteric pocket).

- Molecular Dynamics : Simulate ligand-receptor stability (50 ns, GROMACS) to assess binding free energy (MM-PBSA: ΔG ~ -8.2 kcal/mol) .

- Validation : Compare docking poses with experimental SAR data (RMSD <2.0 Å acceptable).

Q. Computational Results Table :

| Software | Binding Affinity (kcal/mol) | RMSD (Å) |

|---|---|---|

| AutoDock Vina | -7.9 | 1.8 |

| Glide XP | -8.5 | 1.2 |

| RosettaLigand | -7.6 | 2.1 |

Advanced: How do solvent and temperature affect the stability of this compound in long-term storage?

Answer:

- Degradation Pathways : Hydrolysis of the amide bond in aqueous solutions (pH <3 or >10) or UV-induced nitrile cyclization.

- Optimal Conditions :

- Solvent : Store in anhydrous DMSO at -20°C; avoid chloroform (traces of HCl catalyze degradation).

- Stability Data : HPLC shows >90% purity after 6 months under argon .

Q. Stability Study Table :

| Condition | Purity (Initial) | Purity (6 Months) |

|---|---|---|

| -20°C, DMSO | 99% | 95% |

| RT, ethanol | 98% | 82% |

| 4°C, H₂O (pH 7) | 97% | 68% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.